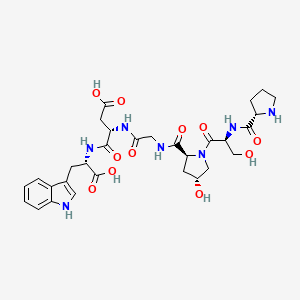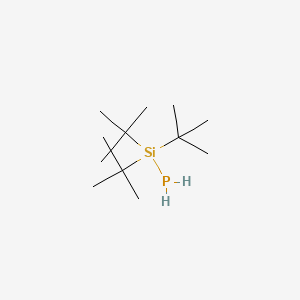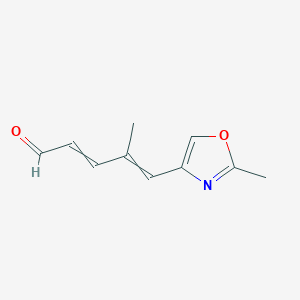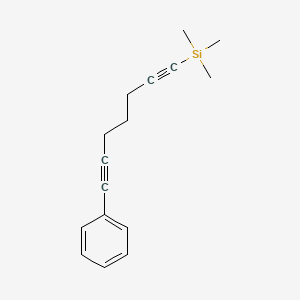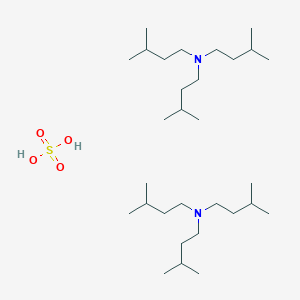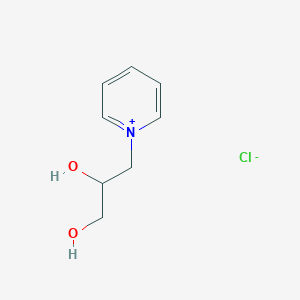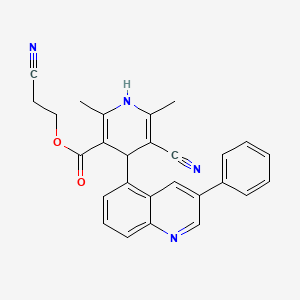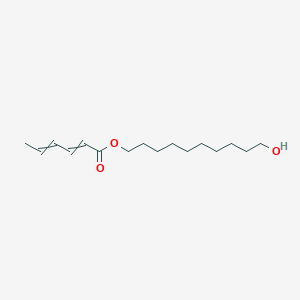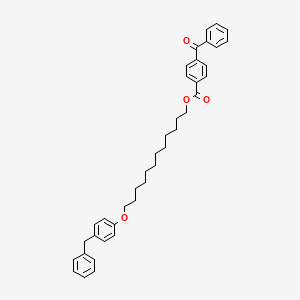![molecular formula C26H26O2 B14266703 [1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)- CAS No. 130629-90-2](/img/structure/B14266703.png)
[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is an organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of a binaphthyl core with a hydroxyl group at the 2-position and a hexyloxy group at the 2’-position. The binaphthyl structure is known for its chiral properties, making it a valuable component in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction between two naphthalene units.
Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced through a directed ortho-metalation followed by oxidation.
Attachment of the Hexyloxy Group: The hexyloxy group at the 2’-position can be introduced via an etherification reaction, where the hydroxyl group is reacted with hexyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is primarily based on its ability to interact with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexoxyethanol: A glycol ether with similar hexyloxy functionality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A binaphthyl derivative used in asymmetric catalysis.
Uniqueness
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is unique due to its specific combination of a binaphthyl core with a hydroxyl and hexyloxy group, providing distinct chiral properties and reactivity that are valuable in various applications.
Eigenschaften
CAS-Nummer |
130629-90-2 |
|---|---|
Molekularformel |
C26H26O2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1-(2-hexoxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C26H26O2/c1-2-3-4-9-18-28-24-17-15-20-11-6-8-13-22(20)26(24)25-21-12-7-5-10-19(21)14-16-23(25)27/h5-8,10-17,27H,2-4,9,18H2,1H3 |
InChI-Schlüssel |
UUMDADIYZQHAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
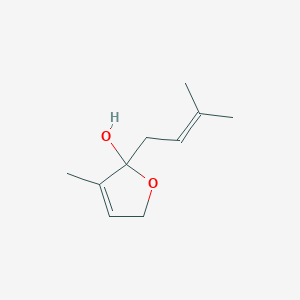
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
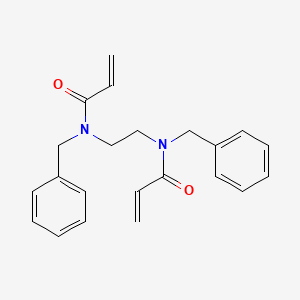
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
